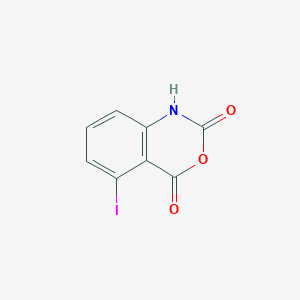

6-(Iodo)isatoic anhydride

Description

Contextualization within the Benzoxazine-2,4-dione Chemical Class

6-(Iodo)isatoic anhydride (B1165640) belongs to the benzoxazine-2,4-dione class of heterocyclic compounds. ontosight.ai The core of this class is a bicyclic structure where a benzene (B151609) ring is fused to a 1,3-oxazine-2,4-dione ring. ontosight.aiepa.gov Isatoic anhydrides, in general, are derived from anthranilic acid and are known for their utility as synthons. wikipedia.orghimedialabs.com The presence of the anhydride functionality makes the heterocyclic ring susceptible to nucleophilic attack, leading to ring-opening and the formation of various anthranilic acid derivatives. wikipedia.org This reactivity is central to their application in the synthesis of more complex molecules.

The Strategic Role of Iodine Substitution in Anhydride Scaffolds

The introduction of an iodine atom at the 6-position of the isatoic anhydride scaffold significantly influences its chemical properties and reactivity. Halogen atoms, particularly iodine, can serve as a "handle" for further chemical modifications. The carbon-iodine bond is relatively weak and can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This allows for the introduction of a wide array of substituents at this position, greatly expanding the molecular diversity that can be achieved from a single precursor.

Furthermore, the iodine atom can influence the electronic properties of the aromatic ring, which in turn can affect the reactivity of the anhydride itself. clockss.org The presence of a bulky iodine atom can also introduce steric effects that may direct the regioselectivity of certain reactions. The strategic placement of iodine also opens up possibilities for the use of hypervalent iodine reagents in subsequent synthetic steps, which are known for their utility in a range of oxidative transformations. researchgate.netcardiff.ac.uk

Overview of Current Research Trajectories Involving 6-(Iodo)isatoic Anhydride

Current research involving this compound is largely focused on its application as a versatile intermediate in the synthesis of various heterocyclic systems. A significant area of investigation is the synthesis of quinazolinone derivatives. researchgate.netscribd.com Quinazolinones are a class of compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.net By reacting this compound with different nitrogen-containing nucleophiles, researchers can generate a library of 6-iodo-substituted quinazolinones, which can then be further functionalized via the iodine atom. scribd.com

Another important research trajectory is the synthesis of benzodiazepine (B76468) derivatives. For instance, this compound has been used as a starting material for the microwave-assisted synthesis of 7-iodobenzodiazepin-2,5-diones. researchgate.netscielo.br Benzodiazepines are a well-known class of psychoactive drugs, and the development of new synthetic routes to novel analogues is of continuous interest.

The compound is also being explored in the development of new chemical probes and labeling agents. For example, derivatives of isatoic anhydride have been designed for applications in RNA structure analysis and protein bioconjugation. rsc.orgacs.org The ability to introduce an iodine atom provides a potential site for the attachment of reporter groups or for linking to other molecules.

Historical Development and Evolution of Related Synthetic Pathways

The history of isatoic anhydride itself dates back to the late 19th century. tezu.ernet.in The classical synthesis involves the reaction of anthranilic acid with phosgene (B1210022). wikipedia.orgorgsyn.org Over the years, concerns about the toxicity of phosgene have driven the development of alternative, safer synthetic methods. These include the use of reagents like ethyl chloroformate and, more recently, one-pot procedures involving Boc anhydride. orgsyn.orgbeilstein-journals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

32615-82-0 |

|---|---|

Molecular Formula |

C8H4INO3 |

Molecular Weight |

289.03 g/mol |

IUPAC Name |

5-iodo-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4INO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) |

InChI Key |

RAADLXMPZLKGDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)OC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 Iodo Isatoic Anhydride

Multi-Step Chemical Synthesis Protocols

The preparation of 6-(iodo)isatoic anhydride (B1165640) is most commonly achieved through a multi-step synthetic sequence. These protocols are characterized by the sequential modification of readily available precursors to introduce the necessary functional groups and effect the final ring closure.

Derivatization from Methyl Anthranilate Precursors

A prevalent and effective strategy for the synthesis of 6-(iodo)isatoic anhydride commences with methyl anthranilate. This approach involves a three-step process: regioselective iodination, ester hydrolysis, and subsequent cyclization.

The initial step in this synthetic pathway is the regioselective introduction of an iodine atom onto the aromatic ring of methyl anthranilate. A successful method for this transformation involves the use of granulated iodine in the presence of a urea-hydrogen peroxide adduct in ethyl acetate. This reaction proceeds at room temperature and selectively yields methyl 2-amino-5-iodobenzoate. google.comorgsyn.org The reaction mixture is stirred for approximately 1.5 hours, after which it is washed with sodium thiosulfate and water to remove excess iodine and other impurities. Evaporation of the solvent under reduced pressure affords the desired product in high yield. google.comorgsyn.org

Table 1: Regioselective Iodination of Methyl Anthranilate

| Reactants | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

|---|

Following the successful iodination of the methyl anthranilate precursor, the next step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through basic hydrolysis, utilizing a solution of sodium hydroxide in methanol (5%). google.comorgsyn.org The reaction converts methyl 2-amino-5-iodobenzoate into 2-amino-5-iodobenzoic acid. This saponification is a critical step to unmask the carboxylic acid functionality necessary for the final cyclization. The product, 2-amino-5-iodobenzoic acid, is obtained in good yield after acidification and isolation. google.comorgsyn.org

Table 2: Hydrolysis of Methyl 2-amino-5-iodobenzoate

| Reactant | Reagents | Product | Yield |

|---|

Alternative Precursor Integration for Targeted Synthesis

While the derivatization from methyl anthranilate is a well-documented route, the synthesis of isatoic anhydrides can also be achieved from other substituted precursors.

The direct cyclization of substituted 2-aminobenzoic acids is a general and widely applicable method for the preparation of isatoic anhydrides. This approach is not limited to the iodo-substituted derivative and can be extended to a variety of other substituted anthranilic acids. The key transformation in this method is the reaction of the 2-aminobenzoic acid with a suitable carbonylating agent.

Historically, phosgene (B1210022) has been a common reagent for this purpose. The reaction of an anthranilic acid with phosgene leads to the formation of the corresponding isatoic anhydride. This method has been successfully applied to the synthesis of the parent isatoic anhydride and can, in principle, be applied to the synthesis of this compound from 2-amino-5-iodobenzoic acid.

More contemporary and safer methodologies often employ phosgene surrogates, such as triphosgene or diphosgene, to effect the same transformation. These reagents are generally preferred due to their reduced handling risks while maintaining high reactivity for the desired cyclization. The choice of carbonylating agent and reaction conditions can be tailored to the specific substrate and desired scale of the synthesis.

Advanced and Optimized Synthetic Techniques for this compound

The synthesis of this compound has evolved beyond classical methods, with modern research focusing on advanced techniques that offer improved reaction times, higher yields, and more environmentally friendly protocols. These methods primarily leverage alternative energy sources like microwave and ultrasonic irradiation to enhance reaction kinetics and efficiency.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govchemicaljournals.comoatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. oatext.com For the synthesis of this compound, microwave irradiation offers significant advantages over conventional heating, including drastic reductions in reaction time and often cleaner reactions with simpler purification workups. nih.govresearchgate.net

One established microwave-assisted route involves a two-step process starting from 5-iodoanthranilic acid. The synthesis begins with the cyclization of 5-iodoanthranilic acid, which is then subjected to specific reaction conditions under microwave irradiation to yield 6-iodoisatoic anhydride. researchgate.net

The efficiency of microwave-assisted synthesis is highly dependent on the optimization of reaction parameters, particularly temperature and irradiation time. researchgate.net Researchers systematically vary these conditions to achieve the highest possible yield and purity of the final product. While specific optimization data for this compound is detailed in dedicated studies, general principles of MAOS involve finding a balance where the reaction proceeds to completion quickly without causing decomposition of reactants or products. mdpi.com For instance, in the synthesis of related benzodiazepine-2,5-diones from isatoic anhydrides, adjusting the microwave power and time was crucial; irradiation at a lower power for a slightly longer duration proved more effective than full power for a shorter time. researchgate.net This highlights the necessity of fine-tuning the irradiation protocol to the specific reaction.

Table 1: Illustrative Optimization Parameters for Microwave-Assisted Reactions Note: This table represents typical parameters optimized in MAOS and is for illustrative purposes.

| Parameter | Range Explored | Optimal Condition | Effect on Yield |

| Temperature (°C) | 80 - 150 | 120 | Increases with temperature up to the optimum, then decreases due to potential decomposition. |

| Irradiation Time (min) | 5 - 30 | 15 - 20 | Yield increases with time until the reaction reaches completion; prolonged time may lead to side products. researchgate.net |

| Microwave Power (W) | 100 - 400 | 300 | Higher power leads to faster heating but must be controlled to avoid overshooting the target temperature. |

The choice of solvent is a critical factor in microwave synthesis, as the solvent's ability to absorb microwave energy dictates the heating efficiency. cem.com Both protic and aprotic solvents are utilized, with the selection depending on the specific reaction mechanism. cem.com

In the context of synthesizing derivatives from isatoic anhydrides, a comparative study highlighted the superior performance of a protic solvent, glacial acetic acid, over aprotic solvents like Dimethyl Sulfoxide (DMSO). researchgate.net The use of glacial acetic acid as the solvent and mediator in the microwave-assisted condensation of 6-iodoisatoic anhydride with α-amino acids resulted in good yields (65 to 70%) and a simple purification process. researchgate.net In contrast, using DMSO under similar conditions led to the formation of dimers and trimers from the isatoic anhydride, resulting in significantly lower yields of the desired product. researchgate.net

Protic Solvents (e.g., Glacial Acetic Acid): These solvents can participate in hydrogen bonding and can solvate both cations and anions. cem.com In the synthesis involving 6-iodoisatoic anhydride, glacial acetic acid likely facilitates the reaction by acting as a catalyst and a medium that effectively absorbs microwave energy. researchgate.net

Aprotic Solvents (e.g., DMF, DMSO): These solvents lack acidic protons. While highly polar aprotic solvents like Dimethylformamide (DMF) and DMSO are excellent microwave absorbers, they can sometimes promote unwanted side reactions or decompose at high temperatures, releasing toxic components. cem.com

Environmentally Benign Synthesis Approaches

"Green chemistry" principles are increasingly influencing the development of synthetic methodologies, aiming to reduce waste and energy consumption. nih.gov For this compound, this translates to exploring safer oxidants and alternative energy sources like ultrasound.

A potential green route to isatoic anhydrides involves the oxidation of corresponding isatin derivatives. The urea-hydrogen peroxide (UHP) complex is an attractive oxidizing agent for such transformations. wikipedia.org UHP is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than its aqueous solution. wikipedia.org It is considered an environmentally friendly oxidant as its byproduct is urea, which is non-toxic. wikipedia.org

The oxidation of sulfides, nitriles, and ketones using UHP has been well-documented. wikipedia.orgresearchgate.net Specifically, UHP is used in Baeyer-Villiger oxidations, where cyclic ketones are converted to lactones. wikipedia.org This reaction is mechanistically similar to the required oxidation of an isatin derivative to an isatoic anhydride. While direct studies on the oxidation of 6-iodoisatin with UHP to form this compound are not extensively reported, the known reactivity of UHP suggests it is a viable and environmentally benign option for this conversion, likely proceeding in the presence of an appropriate catalyst. researchgate.net

Ultrasonic irradiation is another green chemistry tool that accelerates reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in the reaction medium. nih.govscispace.com This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. nih.govkobe-u.ac.jp

The application of ultrasound has been shown to significantly shorten reaction times and improve yields in the synthesis of various heterocyclic compounds from isatoic anhydride. chesci.comresearchgate.net For example, the synthesis of tryptanthrin derivatives from isatoic anhydride and isatin was notably accelerated under ultrasonic conditions compared to silent reactions. chesci.com This demonstrates the potential of ultrasonic irradiation to effectively promote reactions involving the isatoic anhydride core. The synergetic effect of ultrasound can lead to higher product yields in shorter times, often under milder conditions than conventional methods. scispace.comchesci.com This technique represents a promising, energy-efficient approach for the synthesis of this compound.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Energy Source | Key Advantages | Typical Reaction Time |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid heating, reduced reaction times, higher yields, cleaner reactions. nih.govijprdjournal.com | Minutes |

| Ultrasonic Irradiation | High-Frequency Sound Waves | Enhanced reaction rates, milder conditions, improved mass transfer. nih.govscispace.com | Minutes to Hours |

| Urea-Hydrogen Peroxide Oxidation | Chemical | Stable and safe oxidant, environmentally friendly byproducts. wikipedia.org | Varies with substrate and catalyst |

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The primary and most well-documented method for the preparation of this compound begins with the synthesis of its precursor, 5-iodoanthranilic acid. The iodination of anthranilic acid using iodine monochloride in a solution of hydrochloric acid has been shown to produce 5-iodoanthranilic acid in high yields, typically ranging from 88% to 90% orgsyn.org.

Table 1: Reported Yields for the Synthesis of this compound

| Step | Starting Material | Product | Reagents | Reported Yield |

| 1. Iodination | Anthranilic acid | 5-Iodoanthranilic acid | Iodine monochloride, Hydrochloric acid | 88-90% |

| 2. Cyclization | 5-Iodoanthranilic acid | This compound | Not specified | ~70% (inferred) |

| Overall | Anthranilic acid | This compound | - | 62% |

Several factors play a crucial role in determining the selectivity of the reaction and the purity of the final this compound product.

Iodination Step:

Regioselectivity: The iodination of anthranilic acid is a critical step where selectivity is paramount. The directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups on the aromatic ring primarily favor the substitution at the 5-position, leading to the desired 5-iodoanthranilic acid. The reaction conditions, including the choice of iodinating agent (e.g., iodine monochloride) and the solvent system, are optimized to maximize this regioselectivity and minimize the formation of other isomers.

Reaction Temperature: Control of the reaction temperature during iodination is important to prevent side reactions and the formation of impurities. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the mono-iodinated product.

Cyclization Step:

Purity of the Starting Material: The purity of the 5-iodoanthranilic acid used in the cyclization step directly impacts the purity of the final product. The crude 5-iodoanthranilic acid is often a brown to purple solid, and purification can be achieved by recrystallization of its ammonium salt to yield a purer starting material for the subsequent step orgsyn.org.

Choice of Cyclizing Agent: The selection of the cyclizing agent is a critical factor. While not explicitly detailed for the 6-iodo derivative in the available literature, in the general synthesis of isatoic anhydrides, reagents like phosgene or triphosgene are used. The efficiency and cleanliness of the reaction can be influenced by the choice of this reagent and the reaction conditions.

Removal of By-products: The formation of the anhydride involves the removal of a molecule of water (or other small molecules depending on the cyclizing agent). Efficient removal of these by-products can drive the reaction to completion and improve the yield and purity of the final product.

Purification of the Final Product: The final purity of this compound depends on the effectiveness of the purification methods employed. Recrystallization is a common technique used to purify solid organic compounds and would likely be a suitable method for obtaining high-purity this compound.

Chemical Reactivity and Transformation Pathways of 6 Iodo Isatoic Anhydride

Ring-Opening Reactions and Subsequent Cycloadditions

The core reactivity of 6-(iodo)isatoic anhydride (B1165640) involves the opening of its heterocyclic ring via nucleophilic attack at either of its carbonyl carbons. This initial step generates a reactive intermediate that can undergo subsequent intramolecular reactions to form new ring systems.

Nitrogen-based nucleophiles readily react with 6-(iodo)isatoic anhydride, targeting the more electrophilic carbonyl group (C-4) to initiate a ring-opening cascade. This pathway is fundamental to the synthesis of various nitrogen-containing heterocyclic structures.

The reaction of this compound with primary amines proceeds through a nucleophilic acyl substitution mechanism. The primary amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an N-substituted 2-amino-5-iodobenzamide (B1582221) and carbon dioxide. chemguide.co.ukdoubtnut.com Typically, two equivalents of the amine are utilized; the first acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid intermediate that is transiently formed, driving the reaction towards the stable amide product. libretexts.orglibretexts.org

The general transformation is as follows: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a molecule of carbon dioxide is eliminated, yielding the corresponding N-substituted 2-amino-5-iodobenzamide. doubtnut.com

A significant application of this compound is its reaction with α-amino acids to synthesize 7-iodobenzodiazepine-2,5-diones. This transformation is efficiently achieved using microwave irradiation in the presence of glacial acetic acid. researchgate.netscienceopen.com The reaction proceeds via an initial ring-opening of the anhydride by the amino group of the α-amino acid, forming a 2-(carboxymethylamino)-5-iodobenzamide intermediate. This intermediate then undergoes a subsequent intramolecular cyclization and dehydration to afford the final benzodiazepine-2,5-dione structure. researchgate.net

The use of microwave assistance significantly accelerates the reaction, with optimal conditions reported at 130 °C for 3 minutes. scienceopen.com This method has been successfully applied to a variety of α-amino acids, leading to the corresponding 7-iodobenzodiazepine-2,5-diones in good yields. researchgate.net

| α-Amino Acid | Product (7-Iodobenzodiazepine-2,5-dione derivative) | Yield (%) researchgate.net |

|---|---|---|

| Glycine | 7-Iodo-1H-benzo[e] acs.orgorgchemres.orgdiazepine-2,5(3H,4H)-dione | 70 |

| L-Alanine | (S)-3-methyl-7-iodo-1H-benzo[e] acs.orgorgchemres.orgdiazepine-2,5(3H,4H)-dione | 68 |

| L-Valine | (S)-3-isopropyl-7-iodo-1H-benzo[e] acs.orgorgchemres.orgdiazepine-2,5(3H,4H)-dione | 65 |

| L-Leucine | (S)-3-isobutyl-7-iodo-1H-benzo[e] acs.orgorgchemres.orgdiazepine-2,5(3H,4H)-dione | 68 |

| L-Isoleucine | (3S,3'S)-3-sec-butyl-7-iodo-1H-benzo[e] acs.orgorgchemres.orgdiazepine-2,5(3H,4H)-dione | 66 |

| L-Phenylalanine | (S)-3-benzyl-7-iodo-1H-benzo[e] acs.orgorgchemres.orgdiazepine-2,5(3H,4H)-dione | 65 |

Carbanions derived from active methylene (B1212753) compounds are effective nucleophiles for the ring-opening of isatoic anhydrides, leading to the formation of various heterocyclic systems, most notably quinolinones.

The reaction between this compound and the enolate of an active methylene compound, such as ethyl acetoacetate, provides a direct route to substituted hydroxyquinolinone derivatives. nih.govbeilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a base, like sodium hydroxide, which generates the sodium enolate of the active methylene compound. nih.govnih.gov

A plausible mechanism involves the nucleophilic attack of the enolate on the more electrophilic ester carbonyl of the this compound. beilstein-journals.org This attack forms a tetrahedral intermediate, which then undergoes ring-opening and subsequent decarboxylation. The resulting intermediate then cyclizes via an intramolecular condensation reaction, where the nitrogen atom attacks one of the carbonyl groups of the former active methylene compound. A final dehydration step yields the aromatic 6-iodo-4-hydroxyquinolinone derivative. beilstein-journals.org This method provides a convenient synthesis for highly substituted quinoline scaffolds. nih.govresearchgate.net

Reactions with Active Methylene Compounds and Carbanions

Functional Group Interconversions Involving the Aromatic Iodine Moiety

The iodine atom attached to the aromatic ring of this compound and its derivatives is not merely a passive substituent; it serves as a versatile synthetic handle for a wide array of functional group interconversions. This capability is crucial for the molecular diversification of the resulting scaffolds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling : This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, yielding biaryl compounds. acs.orgfrontiersin.orgwikipedia.orglibretexts.org It is a robust and widely used method for creating complex molecular architectures. wikipedia.org

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a powerful method for the synthesis of arylalkynes, which are important intermediates in organic synthesis. wikipedia.orgbeilstein-journals.org

Heck Coupling : This reaction forms a substituted alkene by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base.

Stille Coupling : This involves the reaction of the aryl iodide with an organotin compound to create a new carbon-carbon bond.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide range of substituents onto the aromatic core, thereby enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the precise formation of C-C bonds. The aryl iodide moiety of this compound makes it an excellent substrate for several of these named reactions. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst libretexts.org.

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically performed using a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org The process allows for the direct introduction of an alkynyl functional group onto the isatoic anhydride core, opening pathways to various heterocyclic and polycyclic compounds.

While specific examples detailing the Sonogashira coupling of this compound are not extensively documented, the reaction is widely applied to structurally similar aryl iodides. For instance, various iodo-aniline and iodobenzoate derivatives readily participate in this transformation. The conditions used in these analogous reactions provide a clear blueprint for the potential functionalization of this compound. Key parameters include the choice of palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper source (e.g., CuI), and a suitable base/solvent system (e.g., triethylamine, diisopropylamine).

| Aryl Iodide Substrate | Alkyne Partner | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, 80 °C | 95 | researchgate.net |

| Methyl 2-amino-5-iodobenzoate | 1-Octyne | Pd(OAc)₂, PPh₃, CuI | DMF, Et₃N, 60 °C | 88 | researchgate.net |

| 2-Bromo-6-methylpyridine | (3-Methoxyphenyl)acetylene | PdCl₂(PPh₃)₂, CuI | THF, DIPEA, rt | 93 | mdpi.com |

| Fluorescein Iodide | Homopropargylglycine Peptide | Pd(OAc)₂, ADHP Ligand | Phosphate Buffer, 37 °C | 91 | nih.gov |

The Suzuki-Miyaura coupling reaction is one of the most versatile methods for constructing biaryl structures and involves the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org

For this compound, a Suzuki coupling would enable the introduction of various aryl or heteroaryl substituents at the 6-position. The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand. researchgate.net A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron reagent to facilitate the transmetalation step. libretexts.org Although direct applications on this compound are not prevalent in the literature, successful couplings on related iodinated pyrimidinones and other heterocycles demonstrate the feasibility of this approach. researchgate.net

| Aryl Halide Substrate | Boron Reagent | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Iodo-2,3-dihydro-4(H)-pyrimidin-4-one derivative | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (ligand-free) | K₂CO₃, Dioxane/H₂O, 110 °C | 94 | researchgate.net |

| 5-Iodo-2,3-dihydro-4(H)-pyrimidin-4-one derivative | Potassium (4-methoxyphenyl)trifluoroborate | Pd(OAc)₂ (ligand-free) | K₂CO₃, Dioxane/H₂O, 110 °C | 96 | researchgate.net |

| Iodobenzene | 4-Methylphenylboronic acid | Pd on Hydroxyapatite | K₂CO₃, TBAB, H₂O, 80 °C | >99 | researchgate.net |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 98 | libretexts.org |

Stille Reaction: The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide. A key advantage is the stability of the organostannane reagents to air and moisture. However, the high toxicity of tin compounds is a significant drawback. This reaction could be used to introduce alkyl, vinyl, or aryl groups onto the 6-position of isatoic anhydride.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgnih.gov This reaction provides a direct method for the vinylation of aryl halides. Applying this to this compound would allow for the synthesis of 6-vinylisatoic anhydride derivatives, which are valuable intermediates for polymerization and further functionalization. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org Studies on o-amidoiodobenzene substrates show that the Heck reaction proceeds efficiently, providing both regioisomers depending on the electronics of the alkene partner. nih.gov

| Aryl Iodide Substrate | Alkene Partner | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(2-iodophenyl)acetamide | Estragole | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DMF, 80 °C | 85 | nih.gov |

| N-(2-iodophenyl)benzamide | Eugenol | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DMF, 80 °C | 72 | nih.gov |

| Iodobenzene | Styrene | PdCl₂, K₂CO₃ | DMF, 100 °C | 90 | wikipedia.org |

| Aryl Iodide (in Morphine Synthesis) | Ethyl Acrylate | Pd(OAc)₂, PPh₃ | NaOAc | N/A | youtube.com |

Hiyama Coupling: The Hiyama coupling utilizes organosilicon compounds as the nucleophilic partner. A key feature is the activation of the otherwise unreactive silicon-carbon bond, typically achieved with a fluoride source (e.g., TASF, TBAF) or a base. Organosilanes are low in toxicity and readily available, making this an attractive alternative to other coupling methods.

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic nucleophiles used in cross-coupling chemistry. This high reactivity allows for couplings to occur under very mild conditions and often with greater efficiency than Suzuki or Stille couplings, particularly for complex substrates. A primary consideration for applying this to this compound is the preparation and handling of the organozinc reagent, which is typically moisture-sensitive. The anhydride moiety would also need to be stable under the reaction conditions.

While these reactions are powerful, their application specifically to this compound is not well-established in the literature, but they remain important theoretical pathways for its derivatization.

Palladium-Catalyzed Decarboxylative Coupling Reactions with Arylboronic Acids

A significant transformation of isatoic anhydrides involves a palladium-catalyzed decarboxylative coupling with arylboronic acids. This reaction does not proceed via the typical cross-coupling pathway involving the C-I bond. Instead, it results in the formation of aryl o-aminobenzoates. The reaction is believed to proceed through the oxidative addition of the N-H bond or O-C(O) bond to palladium, followed by decarboxylation and coupling with the arylboronic acid. Research has shown this transformation can be achieved efficiently using a catalyst system such as Pd₂(dba)₃ and a phosphine ligand like DPEphos. This method is notable for its good functional group tolerance, accommodating fluoro, chloro, bromo, nitro, and cyano groups on the arylboronic acid partner.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions are sophisticated processes that construct cyclic structures in a single step. For derivatives of this compound, these reactions could be employed to build fused heterocyclic systems. A common strategy involves an initial intermolecular coupling followed by an intramolecular cyclization.

For example, a Sonogashira coupling of this compound with a terminal alkyne could be followed by an intramolecular reaction of the amino group (or a derivative thereof) onto the newly installed alkyne, leading to the formation of quinoline or quinazolinone scaffolds. Another potential pathway is an intramolecular Heck reaction, where a vinyl group, previously installed at the amino position, could cyclize onto the C-I bond. libretexts.org Furthermore, palladium-catalyzed carbonylative cyclization, where carbon monoxide is incorporated into the ring system, represents another advanced strategy for constructing fused heterocycles from iodo-alkynyl precursors. nih.gov These annulation strategies highlight the potential of this compound as a building block for complex, biologically relevant molecules. divyarasayan.org

Dual Ring-Opening [3 + 4] Annulation with Cyclic Iodoniums

N-Substitution and Derivatization on the Heterocyclic Nitrogen

The nitrogen atom within the heterocyclic ring of this compound possesses an acidic proton, making it susceptible to substitution reactions. This reactivity allows for the introduction of various functional groups at the N-1 position, significantly expanding the synthetic utility of the parent molecule. tezu.ernet.in

Deprotonation-Initiated Alkylation and Benzylation

The N–H group of isatoic anhydrides can be readily functionalized through alkylation and benzylation. tezu.ernet.in These reactions are typically initiated by deprotonation of the nitrogen atom using a suitable base. researchgate.net

The N-alkylation of isatoic anhydrides is a well-established process, commonly achieved under basic conditions. tezu.ernet.in However, a competing reaction pathway can be the base-mediated decarboxylation of the anhydride group, which must be carefully managed through the choice of reaction conditions. tezu.ernet.in

N-benzylation presents its own set of challenges. researchgate.net While standard bases like sodium hydride and potassium carbonate are often used for N-alkylation of heterocycles, their application to isatoic anhydride can lead to the formation of undesirable byproducts. To overcome these issues, alternative methodologies have been developed, such as using a combination of diisopropylamine and tetrabutylammonium bromide to facilitate a more controlled benzylation. researchgate.net The resulting N-substituted isatoic anhydrides are valuable synthons for preparing other important organic scaffolds, such as N-aryl anthranilic acids, which are known for their biological activities. tezu.ernet.in

Intramolecular and Intermolecular Cyclization Processes

This compound is a key building block for the synthesis of various fused heterocyclic systems, most notably quinazolinones and quinazolines. nih.govresearchgate.net Its utility stems from its ability to react with a range of nucleophiles, which initiates a ring-opening and subsequent cyclization cascade.

Access to Quinazolinone and Quinazoline Derivatives

Isatoic anhydride and its derivatives are widely employed as precursors for quinazoline and quinazolinone scaffolds, which are of significant interest due to their diverse pharmacological properties. nih.gov The general strategy involves the reaction of the anhydride with a binucleophile, typically containing nitrogen atoms, which leads to the construction of the pyrimidine ring fused to the existing benzene (B151609) ring.

The core reaction for converting this compound into quinazolinone derivatives involves its interaction with nitrogen nucleophiles. saskoer.ca A primary amine, for example, can attack one of the carbonyl groups of the anhydride. myttex.netchemrxiv.org This initial nucleophilic attack leads to the opening of the anhydride ring, forming an intermediate 2-aminobenzamide derivative.

This intermediate contains both a nucleophilic secondary amine and an electrophilic amide carbonyl group. In the presence of a suitable one-carbon electrophile, such as an orthoformate, an intramolecular cyclization occurs. nih.gov The amine nitrogen attacks the electrophile, and subsequent condensation and ring closure yield the final quinazolinone structure. This multi-step process can often be performed as a one-pot reaction, making it a highly efficient synthetic route. openmedicinalchemistryjournal.com For instance, reacting isatoic anhydride with amines in refluxing ethyl orthoformate directly yields dihydro-4-oxoquinazolines without the need to isolate the intermediate amide. nih.gov This reactivity makes this compound a versatile precursor for introducing an iodine atom into the quinazolinone framework, which can then be used for further structural diversification through cross-coupling reactions.

Multicomponent Reaction (MCR) Approaches for Dihydroquinazolinones

One of the most significant applications of isatoic anhydrides, including the 6-iodo derivative, is in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.govresearchgate.net This multicomponent reaction (MCR) strategy is highly efficient and atom-economical, combining this compound, an aldehyde, and a nitrogen source (typically a primary amine or an ammonium salt like ammonium acetate) to construct the dihydroquinazolinone core in a single step. nih.govrsc.org

The general transformation involves the reaction of the isatoic anhydride with the amine, which opens the anhydride ring and is followed by decarboxylation to form a 2-aminobenzamide intermediate in situ. This intermediate then condenses with an aldehyde to form a Schiff base, which undergoes intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one product. fgcu.edu A wide array of catalysts have been employed to facilitate this reaction, enhancing yields and reducing reaction times. These catalysts can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts. The choice of catalyst and reaction conditions can be tailored based on the specific substrates used.

While the following table primarily details examples using the parent isatoic anhydride, the methodologies are generally applicable to substituted derivatives such as this compound.

Table 1: Catalysts and Conditions for the Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

| Catalyst | Nitrogen Source | Aldehyde | Solvent/Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O | Primary Amines | Aromatic | Solvent-free, 80 °C | Excellent | fgcu.edu |

| SnCl₂·2H₂O | Ammonium Acetate | Aromatic | Solvent-free, 110 °C | Good to High | |

| Ionic Liquid ([Bmim]Br) | Ammonium Acetate | Aromatic | IL-Water, 100 °C | High to Excellent | rsc.org |

| FeCl₃/Neutral Al₂O₃ | Ammonium Acetate | Aromatic | tert-Butanol, Reflux | Moderate to Good | researchgate.net |

| Magnetic Fe₃O₄ NPs | Amines | Aromatic | Water, 90 °C | High |

Formation of Benzimidazolone Systems via Isocyanate Intermediates

The transformation of this compound into benzimidazolone systems proceeds through a pathway involving the formation of a key isocyanate intermediate. This synthetic route leverages the inherent reactivity of the anhydride, which can undergo ring-opening and decarboxylation to generate a highly reactive 2-isocyanato-5-iodobenzoyl derivative, although more commonly the pathway involves the initial formation of an anthranilamide.

The synthesis of 2-benzimidazolones from anthranilamides can be achieved through oxidative rearrangement reactions, such as the Hofmann-type rearrangement. organic-chemistry.org In this proposed pathway for this compound:

Amide Formation: this compound is first reacted with an amine (e.g., ammonia or a primary amine) to yield a 2-amino-5-iodobenzamide derivative.

Isocyanate Generation: The resulting anthranilamide is then subjected to conditions that promote a Hofmann-type rearrangement. Oxidation with reagents like iodobenzene diacetate in the presence of a base can facilitate the conversion of the primary amide group into an isocyanate. organic-chemistry.org This step is crucial as it generates the key reactive intermediate, 5-iodo-2-isocyanatoaniline.

Intramolecular Cyclization: The generated isocyanate is highly electrophilic. The neighboring amino group on the aromatic ring acts as an intramolecular nucleophile, attacking the isocyanate carbon. This cyclization step forms the five-membered urea ring characteristic of the benzimidazolone system, yielding a 6-iodobenzimidazol-2-one derivative.

Recent studies have also explored electrochemical methods for the in situ generation of isocyanates from various precursors to access benzimidazolones and quinazolinones, highlighting the importance of the isocyanate intermediate in the synthesis of these heterocyclic scaffolds. rsc.org

Mechanistic Insights into this compound Reactivity

Understanding the reaction mechanisms underlying the transformations of this compound is fundamental to controlling reaction outcomes and optimizing synthetic protocols. The following sections detail the proposed mechanisms for the key reactions and discuss the critical role of catalysts and conditions.

Proposed Reaction Mechanisms for Key Transformations

Mechanism of Multicomponent Dihydroquinazolinone Synthesis:

The widely accepted mechanism for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from this compound proceeds through a sequential cascade of reactions:

Nucleophilic Acyl Substitution and Decarboxylation: The reaction initiates with the nucleophilic attack of the amine (or ammonia) on one of the carbonyl carbons (C4) of the protonated this compound. This leads to the opening of the anhydride ring to form a 2-amino-5-iodobenzamide intermediate. This intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to generate the corresponding 5-iodoanthranilamide. fgcu.edu

Imine Formation: The 5-iodoanthranilamide intermediate then reacts with the aldehyde component. The primary amino group of the anthranilamide attacks the carbonyl carbon of the aldehyde, which is often activated by the catalyst, to form a carbinolamine intermediate. Subsequent dehydration of this intermediate yields a Schiff base (or imine).

Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack where the secondary nitrogen of the benzamide moiety attacks the electrophilic carbon of the imine. This cyclization step forms the six-membered dihydropyrimidinone ring, which upon proton transfer, yields the final 2,3-disubstituted-6-iodo-2,3-dihydroquinazolin-4(1H)-one.

Proposed Mechanism for Benzimidazolone Formation:

The formation of a 6-iodobenzimidazolone from this compound is proposed to occur via an isocyanate intermediate, following these steps:

Formation of 5-Iodoanthranilamide: As in the previous mechanism, the first step is the reaction of this compound with ammonia to produce 5-iodoanthranilamide.

Hofmann-type Rearrangement to Isocyanate: The 5-iodoanthranilamide undergoes an oxidative rearrangement. Under basic conditions with an oxidant, the primary amide is converted to an N-haloamide, which then deprotonates. This is followed by a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion, to generate a 5-iodo-2-aminophenyl isocyanate intermediate. organic-chemistry.org

Intramolecular Cyclization: The terminal nitrogen of the amino group acts as a nucleophile, attacking the central carbon of the isocyanate group in an intramolecular fashion. This 5-exo-trig cyclization is rapid and leads to the formation of the stable, five-membered benzimidazolone ring system.

Role of Catalyst Selection and Reaction Conditions in Directing Product Formation

The selection of an appropriate catalyst and the optimization of reaction conditions are paramount in steering the reactivity of this compound towards the desired product with high yield and selectivity.

In the multicomponent synthesis of dihydroquinazolinones, the catalyst plays a crucial role in activating the substrates. nih.gov

Lewis Acid Catalysts (e.g., Bi(NO₃)₃·5H₂O, SnCl₂, FeCl₃): These catalysts coordinate to the carbonyl oxygen atoms of both the isatoic anhydride and the aldehyde. fgcu.edu This coordination increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the amine and the in situ generated anthranilamide, thereby accelerating both the ring-opening and the imine formation steps.

Brønsted Acid Catalysts (e.g., acetic acid, p-toluenesulfonic acid): These catalysts operate by protonating the carbonyl groups, which similarly enhances their electrophilicity and facilitates the key nucleophilic addition steps. frontiersin.org

Heterogeneous and Recyclable Catalysts (e.g., Fe₃O₄ nanoparticles, silica-supported acids): These catalysts offer the benefits of operational simplicity, easy separation from the reaction mixture, and potential for reuse, aligning with the principles of green chemistry. researchgate.net Their catalytic activity often stems from acidic or basic sites on their surfaces.

Reaction conditions such as solvent and temperature also exert significant influence.

Solvent Choice: The use of polar aprotic solvents can facilitate the dissolution of reactants, while protic solvents like water or ethanol can participate in the reaction mechanism, for instance, by stabilizing intermediates through hydrogen bonding. rsc.orgej-chem.org In some cases, solvent-free (neat) conditions at elevated temperatures are employed, which can accelerate the reaction and simplify workup procedures by avoiding the use of volatile organic solvents. fgcu.edu

Temperature: Higher temperatures are often required to promote the decarboxylation step and drive the condensation and cyclization reactions to completion. However, the temperature must be carefully controlled to prevent the formation of side products.

By carefully selecting the catalyst and tuning the reaction conditions, chemists can effectively direct the transformation of this compound to selectively form complex heterocyclic structures like dihydroquinazolinones in an efficient and controlled manner.

Synthetic Utility and Applications of 6 Iodo Isatoic Anhydride in Organic Synthesis and Materials Science

Building Block in the Synthesis of Heterocyclic Scaffolds

6-(Iodo)isatoic anhydride (B1165640) is a versatile and highly valuable starting material in synthetic organic chemistry. Its intrinsic reactivity, stemming from the strained anhydride ring, allows for facile reactions with a variety of nucleophiles. The presence of the iodine atom at the 6-position provides a strategic advantage, introducing a functional handle that can be utilized for further molecular elaboration through various cross-coupling reactions. This combination of features makes it a preferred precursor for the synthesis of a wide range of iodine-substituted heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

The benzodiazepine (B76468) core is a privileged scaffold in drug discovery, with members of this class exhibiting activities as anticonvulsant, antitumor, and anxiolytic agents. scielo.br 6-(Iodo)isatoic anhydride serves as a key precursor for the synthesis of 7-iodobenzodiazepin-2,5-diones. An efficient, microwave-assisted method has been developed for this transformation, involving the condensation of this compound with various α-amino acids in the presence of glacial acetic acid. scielo.brscienceopen.com This approach offers good yields, short reaction times (typically 3 minutes at 130 °C), and a simpler purification workup compared to methods using traditional polar aprotic solvents. scielo.brresearchgate.net

| α-Amino Acid Used | Resulting Product | Yield (%) scielo.br |

|---|---|---|

| Glycine | 7-Iodo-3,4-dihydro-1H-benzo[e] scielo.brscialert.netdiazepine-2,5-dione | 70 |

| L-Alanine | (S)-7-Iodo-3-methyl-3,4-dihydro-1H-benzo[e] scielo.brscialert.netdiazepine-2,5-dione | 68 |

| L-Valine | (S)-3-Isopropyl-7-iodo-3,4-dihydro-1H-benzo[e] scielo.brscialert.netdiazepine-2,5-dione | 65 |

| L-Phenylalanine | (S)-3-Benzyl-7-iodo-3,4-dihydro-1H-benzo[e] scielo.brscialert.netdiazepine-2,5-dione | 69 |

Quinazolines and quinazolinones are prominent nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. jocpr.comnih.gov this compound is a key intermediate for producing 6-iodo-substituted versions of these scaffolds. The general synthesis involves the reaction of 5-iodoanthranilic acid (derived from the anhydride) with reagents like acetic anhydride, followed by reaction with various amines in the presence of a dehydrating agent such as phosphorus trichloride (B1173362) to yield 3-substituted-6-iodo-2-methylquinazolin-4(3H)-ones. researchgate.net

These 6-iodoquinazolinone derivatives have been synthesized and investigated for a range of biological activities. For instance, various 2,4,6-trisubstituted quinazolines have been evaluated for antimicrobial properties, where it was noted that the iodo-group at the C-6 position could be detrimental to activity in certain structures. nih.gov Conversely, other studies have reported the synthesis of novel 6-iodoquinazolin-4-one (B131393) derivatives that exhibit potent to moderate antimicrobial activity against various gram-positive and gram-negative bacteria, as well as pathogenic fungi. jocpr.com Furthermore, certain 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one derivatives have been synthesized and screened for potential antitubercular activity. scialert.net The 6-iodo position is also critical in the design of irreversible inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Beyond quinazolinones, this compound is a logical precursor for the synthesis of 7-iodo-substituted quinazolinediones and quinolinones, which are also scaffolds of interest in medicinal chemistry. The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved by reacting isatoic anhydrides with urea. This reaction pathway suggests that 7-iodoquinazoline-2,4(1H,3H)-dione can be accessed directly from this compound.

Similarly, the synthesis of quinolinone frameworks can be derived from the anthranilic acid core provided by the anhydride. For example, 5-iodoanthranilic acid (accessible from this compound via hydrolysis) can be converted into derivatives suitable for cyclization into 7-iodoquinolinones. While specific literature detailing the direct conversion of this compound to these particular scaffolds is specialized, the fundamental reactivity of the anhydride makes it a viable and strategic starting point for their synthesis.

Contribution to Complex Molecular Architecture Construction

The true synthetic power of the iodine substituent in molecules derived from this compound lies in its ability to serve as a linchpin for constructing more complex molecular frameworks. The carbon-iodine bond is amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The 6-iodo-substituted heterocycles, such as quinazolinones and benzodiazepines, are ideal substrates for palladium-catalyzed intramolecular cyclization reactions to build fused-ring systems. nih.gov A particularly powerful method for this is the intramolecular Heck reaction, which involves the coupling of an aryl halide with an alkene tethered to the same molecule. wikipedia.orgchim.it This reaction can be used to construct a variety of small and medium-sized carbocyclic and heterocyclic rings. chim.it For example, a 6-iodoquinazolinone bearing an appropriately positioned alkene-containing side chain can undergo an intramolecular Heck reaction to generate a new ring fused onto the quinazolinone core, leading to complex polycyclic architectures. wikipedia.orgprinceton.edu

In addition to intramolecular reactions, the iodo group facilitates intermolecular cross-coupling reactions that can be followed by cyclization. The Sonogashira coupling of a 6-iodo-heterocycle with a terminal alkyne, for instance, introduces an alkynyl substituent. nih.govdigitellinc.com This new group can then participate in a subsequent iodocyclization or other cyclization reactions to build additional heterocyclic or carbocyclic rings, providing a stepwise approach to polyheterocyclic compounds. nih.gov These strategies are pivotal in rapidly increasing molecular complexity and accessing novel, drug-like chemical space.

Applications in Material Functionalization and Labeling Chemistry

The utility of the iodo-group extends beyond complex molecule synthesis into the realm of materials science and chemical biology. Aromatic iodides are valuable precursors for functionalizing materials and creating molecular probes. mdpi.com The same cross-coupling reactions used to build fused rings can be adapted to attach the heterocyclic scaffold to other molecules or surfaces.

For example, the Sonogashira coupling reaction can be used to attach 6-iodo-heterocycles to polymers or surfaces functionalized with terminal alkynes. digitellinc.com This provides a covalent linkage, allowing for the modification of material properties or the immobilization of biologically active compounds. Similarly, Suzuki or Stille coupling can be employed to link the heterocycle to other molecular tags, such as fluorescent dyes or biotin, creating probes for biological imaging or affinity-based purification. The ability to selectively introduce an iodine atom via this compound and then use it as a versatile handle for subsequent chemical modifications makes this compound a valuable tool for developing functional materials and chemical probes. nih.gov

As a Versatile Coupling Agent for Material Modification

This compound possesses the potential to function as a versatile coupling agent for material modification, primarily due to the reactivity of its cyclic anhydride structure. The anhydride group is susceptible to nucleophilic attack, which can lead to the formation of stable covalent bonds with various material surfaces. This reactivity allows for the grafting of the iodo-functionalized aromatic moiety onto polymers, nanoparticles, and other substrates, thereby altering their surface properties.

The fundamental mechanism involves the ring-opening of the isatoic anhydride by nucleophilic functional groups present on the material's surface, such as hydroxyl (-OH), amino (-NH2), or thiol (-SH) groups. This reaction results in the formation of an amide or ester linkage, covalently attaching the 2-amino-5-iodobenzoyl group to the substrate. The general reaction scheme is depicted below:

Material-Nu + this compound → Material-Nu-(C=O)-C6H3(I)-NH2 + CO2

(where Nu represents a nucleophilic group on the material surface)

The introduction of the this compound moiety can impart several desirable characteristics to the modified material. The presence of the aromatic ring can enhance thermal stability and introduce hydrophobicity. Furthermore, the iodine atom serves as a reactive site for subsequent post-modification reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the attachment of a wide range of other functional molecules. This two-step modification strategy offers a high degree of versatility in tailoring the surface chemistry of materials for specific applications.

While the reactivity of isatoic anhydrides is well-documented, specific research detailing the use of this compound as a coupling agent for material modification is not extensively reported in publicly available literature. However, based on the known chemistry of isatoic anhydrides and the utility of iodo-aromatic compounds in organic synthesis, its potential in this field is significant.

Table 1: Potential Applications of this compound in Material Modification

| Application Area | Description |

| Polymer Surface Functionalization | Modification of polymer films and fibers to improve adhesion, biocompatibility, or to introduce specific functionalities. |

| Nanoparticle Stabilization | Covalent attachment to the surface of nanoparticles (e.g., silica (B1680970), gold) to prevent aggregation and to facilitate dispersion in various media. |

| Chromatography Stationary Phases | Immobilization onto silica gel or other supports to create novel stationary phases for separation and purification. |

| Biomaterial Engineering | Surface modification of biomaterials to control protein adsorption and cellular interactions. |

Intermediate in the Synthesis of Specialized Dyes and Pigments

This compound serves as a valuable, albeit not widely documented, intermediate in the synthesis of specialized dyes and pigments. Its utility stems from its ability to generate 2-amino-5-iodobenzoic acid and its derivatives, which are precursors to a variety of chromophoric systems. The reaction of this compound with nucleophiles, such as amines or active methylene (B1212753) compounds, opens the heterocyclic ring to provide functionalized anthranilic acid derivatives that can be further elaborated into dyes.

One of the primary pathways to dye synthesis involving this intermediate is through the generation of a diazonium salt from the corresponding anthranilic acid derivative. The amino group, unmasked by the ring-opening of the isatoic anhydride, can be readily diazotized using nitrous acid. The resulting diazonium salt is a potent electrophile that can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. The general scheme is as follows:

this compound + NuH → HOOC-C6H3(I)-NH-Nu + CO2

HOOC-C6H3(I)-NH-Nu + HNO2/H+ → [HOOC-C6H3(I)-N2]+

[HOOC-C6H3(I)-N2]+ + Ar-H → HOOC-C6H3(I)-N=N-Ar

(where NuH is a nucleophile and Ar-H is a coupling component)

The presence of the iodine atom at the 6-position of the isatoic anhydride ring can have a significant impact on the properties of the resulting dyes. The iodo-substituent can influence the color of the dye through its electronic effects on the chromophore. Furthermore, the iodine atom can serve as a handle for further functionalization, allowing for the synthesis of more complex and specialized dye structures. For instance, the iodine can be replaced through various cross-coupling reactions to introduce new substituents that can fine-tune the dye's absorption spectrum, solubility, and fastness properties.

While specific examples of commercial dyes synthesized directly from this compound are scarce in the literature, the fundamental chemical principles underscore its potential as a precursor. The synthesis of substituted anilines and quinazolines, which are themselves important intermediates in the dye industry, from isatoic anhydride derivatives is a well-established field.

Table 2: Potential Classes of Dyes and Pigments Derivable from this compound

| Dye/Pigment Class | Synthetic Pathway | Potential Properties |

| Azo Dyes | Diazotization of the corresponding anthranilic acid derivative followed by azo coupling. | Wide range of colors (yellow, orange, red); potential for high tinctorial strength. |

| Quinazolone Pigments | Reaction with primary amines to form substituted quinazolinones. | Good light and heat stability; suitable for high-performance applications. |

| Heterocyclic Dyes | Cyclization reactions to form various heterocyclic systems containing the iodo-aromatic moiety. | Potential for fluorescence and specialized optical properties. |

Role as a Chemical Intermediate in Agricultural Sector Formulations

Isatoic anhydride and its substituted derivatives are recognized as important intermediates in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides. guidechem.comanshulchemicals.com this compound, as a halogenated derivative, fits within this class of precursors and holds potential for the development of novel active ingredients in the agricultural sector.

The primary utility of isatoic anhydrides in this context is as a synthon for anthranilamide derivatives. google.com The reaction of a substituted isatoic anhydride with an appropriate amine leads to the formation of a substituted anthranilamide, a key structural motif in a number of modern insecticides. A patent application has specifically described the preparation of substituted isatoic anhydrides, including those with an iodo substituent (where R1 = I), for the synthesis of anthranilamide pesticides. google.com This indicates the industrial relevance of iodo-substituted isatoic anhydrides as intermediates for this class of agrochemicals.

The general reaction to form the anthranilamide scaffold is as follows:

This compound + R-NH2 → H2N-C6H3(I)-C(=O)NH-R + CO2

(where R-NH2 is a primary amine)

The resulting N-substituted 2-amino-5-iodobenzamide (B1582221) can then be further modified to produce the final active ingredient. The presence of the iodine atom can be crucial for the biological activity of the final product, potentially influencing its binding to the target site, its metabolic stability, and its spectrum of activity.

Furthermore, isatoic anhydride derivatives are precursors to 4H-3,1-benzoxazin-4-ones, a class of compounds that have been investigated for their herbicidal properties. researchgate.net The synthesis typically involves the reaction of an anthranilic acid (derivable from the corresponding isatoic anhydride) with an acid chloride. The substituents on the benzoxazinone (B8607429) ring play a critical role in determining the phytotoxicity and selectivity of these herbicides.

While the direct application of this compound in commercial agricultural formulations is not extensively detailed in publicly accessible research, its role as an intermediate is supported by the broader context of isatoic anhydride chemistry in agrochemical synthesis and specific patent literature.

Table 3: Potential Agrochemicals Derived from this compound

| Agrochemical Class | Key Intermediate | Potential Mode of Action |

| Insecticides | N-substituted 2-amino-5-iodobenzamides | Ryanodine receptor modulation (Anthranilamide class) |

| Herbicides | 2-Aryl-6-iodo-4H-3,1-benzoxazin-4-ones | Inhibition of specific plant enzymes |

| Fungicides | Substituted quinazolinones and other heterocyclic derivatives | Disruption of fungal cellular processes |

Advanced Spectroscopic and Computational Investigations of 6 Iodo Isatoic Anhydride and Its Derivatives

Spectroscopic Methodologies for Structural Confirmation

The definitive identification of 6-(Iodo)isatoic anhydride (B1165640) relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a comprehensive characterization of the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 6-(Iodo)isatoic anhydride, both ¹H and ¹³C NMR provide critical data for structural confirmation. scielo.br

In the ¹H NMR spectrum, recorded in DMSO-d6, the protons on the aromatic ring exhibit distinct signals due to their specific electronic environments. The proton at the 5-position (H-5) appears as a doublet, while the protons at the 7 and 8-positions show more complex splitting patterns (doublet of doublets), reflecting their coupling with adjacent protons. The labile amine proton (N-H) typically appears as a broad singlet at a downfield chemical shift. scielo.br

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the electron-withdrawing iodine atom significantly influences the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the iodine (C-6) is observed at a distinct upfield position. The two carbonyl carbons (C-2 and C-4) of the anhydride group are readily identified by their characteristic downfield chemical shifts. scielo.br

| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (100 MHz, DMSO-d6) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity & Coupling Constant (J, Hz) | Position | δ (ppm) |

| H-5 | 8.13 | d, J = 1.2 | C-6 | 86.4 |

| H-7 | 8.01 | dd, J = 8.5, 1.2 | C-8 | 113.1 |

| H-8 | 6.96 | d, J = 8.5 | C-4a | 113.8 |

| N-H | 11.63 | s | C-5 | 129.0 |

| C-7 | 142.1 | |||

| C-8a | 142.2 | |||

| C-4 | 147.2 | |||

| C-2 | 159.9 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the anhydride and amine functionalities. scielo.br

The most prominent features in the spectrum are the two strong carbonyl (C=O) stretching bands, which are typical for an anhydride group. One band, corresponding to the asymmetric C=O stretch, appears at a higher wavenumber (around 1758 cm⁻¹), while the symmetric C=O stretch appears at a lower wavenumber (around 1703 cm⁻¹). The N-H stretching vibration of the secondary amine within the heterocyclic ring is observed as a sharp band in the region of 3169 cm⁻¹. Aromatic C-H stretching vibrations are also visible just above 3000 cm⁻¹. scielo.br

| Functional Group | Vibrational Mode | Wavenumber (ν, cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3169 |

| Aromatic C-H | Stretching | 3083 |

| C=O (Anhydride) | Asymmetric Stretching | 1758 |

| C=O (Anhydride) | Symmetric Stretching | 1703 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular formula is C₈H₄INO₃, corresponding to a molecular weight of 289.03 g/mol . calpaclab.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight. The fragmentation of isatoic anhydrides often proceeds via the loss of carbon dioxide (CO₂, 44 Da), which is a characteristic feature. Further fragmentation of the aromatic ring can also be observed.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected [M]⁺ Peak (m/z) |

|---|---|---|---|

| This compound | C₈H₄INO₃ | 289.03 | 289 |

Computational Chemistry for Mechanistic Elucidation

While spectroscopy provides a static image of a molecule's structure, computational chemistry offers dynamic insights into reaction mechanisms, energetics, and the transient species that govern chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely applied to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways. For derivatives of isatoic anhydride, DFT calculations have been successfully used to elucidate complex mechanisms, such as rhodium-catalyzed annulations. rsc.org

A critical advantage of DFT is its ability to locate and characterize transition states (TS)—the highest energy points along a reaction coordinate—and reactive intermediates. The energy of the transition state determines the activation energy (Ea) of a reaction step, which is crucial for understanding reaction kinetics.

For reactions involving this compound, DFT calculations can identify the structures of key intermediates, such as the initial product of nucleophilic attack at a carbonyl carbon, or organometallic species in catalyzed reactions. rsc.org For example, in a reaction where the anhydride ring opens, DFT can model the structure and stability of the resulting isocyanate intermediate. The presence of the iodine atom at the 6-position could influence the stability of such intermediates through steric and electronic effects.

By performing frequency calculations on the optimized geometries, transition states can be confirmed by the presence of a single imaginary frequency corresponding to the vibrational mode of bond formation or cleavage. The calculated energies of these transition states and intermediates provide a detailed, step-by-step energetic profile of the entire reaction, offering a deeper understanding of the mechanism than what can be obtained from experimental observations alone.

Theoretical Predictions of Reactivity and Selectivity

In the absence of specific studies on this compound, we can extrapolate the expected influence of the iodine substituent based on established chemical principles and computational studies of similar molecules. The iodine atom, being a halogen, exerts both inductive and resonance effects which would uniquely modulate the reactivity of the isatoic anhydride core.

Expected Influence of the Iodo Substituent:

Inductive Effect: Iodine is more electronegative than carbon and would therefore be expected to withdraw electron density from the aromatic ring through the sigma bond network. This electron-withdrawing effect would generally decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack and potentially more susceptible to nucleophilic aromatic substitution under certain conditions.

Resonance Effect: As a halogen, iodine also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect would tend to increase the electron density at the ortho and para positions relative to the iodine atom.

Key Areas for Future Theoretical Investigation:

To provide a thorough understanding of the reactivity and selectivity of this compound, future computational studies should focus on:

Calculation of Molecular Orbitals and Electrostatic Potential: Determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electron-donating and electron-accepting capabilities. A Molecular Electrostatic Potential (MEP) map would visually identify the electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Reactivity Indices: Calculation of global and local reactivity descriptors, such as chemical hardness, softness, and Fukui functions, would offer a quantitative prediction of the most reactive sites within the molecule. For instance, the Fukui function indicates the propensity of a site to accept an electron (nucleophilic attack), while indicates its propensity to donate an electron (electrophilic attack).

Reaction Pathway Modeling: Simulating the reaction of this compound with various nucleophiles and electrophiles would allow for the determination of transition state structures and the calculation of activation energies. This would provide a detailed understanding of the reaction mechanisms and the factors governing regioselectivity and stereoselectivity.

The generation of data from such studies would enable the construction of informative tables, similar to the hypothetical examples below, which are crucial for a detailed discussion of the compound's reactivity.

Hypothetical Data Tables for Future Research:

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Chemical Hardness (η) | |

| Chemical Softness (S) | |

| Electronegativity (χ) | |

| Electrophilicity Index (ω) |

Table 2: Predicted Fukui Functions for Selected Atoms of this compound

| Atom | (for Nucleophilic Attack) | (for Electrophilic Attack) |

| C2 (carbonyl) | ||

| C4 (carbonyl) | ||

| C5 | ||

| C7 | ||

| N1 |

Until such specific computational studies are performed and their results published, a detailed and data-driven analysis of the theoretical predictions of reactivity and selectivity for this compound remains an open but important area of chemical research.

Future Research Directions and Outlook for 6 Iodo Isatoic Anhydride Chemistry

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis and transformation of isatoic anhydrides exist, the future of 6-(Iodo)isatoic anhydride (B1165640) chemistry lies in the development of more sophisticated and efficient synthetic protocols. A primary focus will be on advancing catalytic systems that offer greater control over reactivity and selectivity.

Future research will likely concentrate on palladium-catalyzed reactions, which have proven versatile in organic synthesis. mdpi.comresearchgate.net The development of novel palladium catalysts and ligands could enable new types of cross-coupling reactions, allowing for the direct introduction of diverse functional groups at the iodine-bearing position. libretexts.orgresearchgate.net Research into C-H activation, for instance, could provide pathways to functionalize the aromatic ring without pre-functionalization, offering a more direct and atom-economical approach to complex derivatives. rsc.orgthieme-connect.com

Furthermore, exploring alternative transition metals beyond palladium, such as copper, nickel, or rhodium, could unlock different modes of reactivity and provide access to unique molecular architectures. rsc.org The development of photoredox catalysis in conjunction with 6-(Iodo)isatoic anhydride also presents an exciting avenue, potentially enabling transformations under milder conditions and with higher selectivity. Investigations into novel base and solvent systems are also crucial, as they can significantly influence reaction outcomes, yield, and purity, sometimes avoiding the formation of unwanted byproducts. nih.gov

A comparison of traditional versus potential future catalytic methodologies is outlined below:

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives

| Methodology | Traditional Approach | Future Direction |

|---|---|---|

| Catalyst System | Stoichiometric reagents, classical palladium catalysts | Advanced, highly active palladium catalysts; alternative transition metals (Cu, Ni, Rh); photoredox catalysts |

| Reaction Type | Standard nucleophilic substitution | C-H activation; novel cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) libretexts.org; decarbonylative annulation rsc.org |

| Reaction Conditions | High temperatures, harsh reagents | Milder reaction conditions, lower catalyst loadings, greater functional group tolerance |

| Selectivity | Often limited, potential for side products | High regioselectivity and stereoselectivity |

Development of More Sustainable and Atom-Economical Transformations

In line with the principles of green chemistry, a significant future direction for this compound research is the development of more sustainable and atom-economical transformations. nih.gov The goal is to design synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. whiterose.ac.uk

Atom economy is a key metric for evaluating the sustainability of a chemical reaction. researchgate.net Many traditional multi-step syntheses suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. Future research will focus on designing cascade or one-pot reactions that build molecular complexity efficiently without isolating intermediates.

The development of catalytic processes is central to improving sustainability. Catalysts, used in small amounts, can facilitate transformations that would otherwise require harsh, stoichiometric reagents, leading to a higher Reaction Mass Efficiency (RME) and a lower E-Factor (Environmental Factor). researchgate.netmdpi.com For instance, developing catalytic methods that use water as a solvent or solvent-free conditions would significantly reduce the environmental impact of syntheses involving this compound.

Table 2: Green Chemistry Metrics for Chemical Transformations

| Metric | Definition | Goal for Future Research |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Molecular weight of all reactants) x 100% | Design reactions where AE approaches 100% |